Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazine derivative that has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate is not fully understood. However, studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the treatment of various diseases. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate. One direction is to further explore its anti-cancer activity and determine its potential as a chemotherapeutic agent. Additionally, studies can be conducted to investigate the potential of this compound as an anti-inflammatory and anti-bacterial agent. Furthermore, the mechanism of action of Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate can be further elucidated to better understand its therapeutic potential. Finally, further studies can be conducted to determine the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising applications is its anti-cancer activity. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate has been found to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
properties
IUPAC Name |
methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-3-4-5-6-7-15-11-9(13)16-8(10(14)17-11)12(18)19-2/h3-7H2,1-2H3,(H3,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBUJOWLXUAPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=C(N=C1Cl)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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